Cyclohexane-1,1-bis(3-thiopropionic acid)
Overview
Description
Cyclohexane-1,1-bis(3-thiopropionic acid) is an organosulfur compound with the molecular formula C₁₂H₂₀O₄S₂ and a molecular weight of 292.415 g/mol . It is characterized by the presence of two thiopropionic acid groups attached to a cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexane-1,1-bis(3-thiopropionic acid) can be synthesized through the reaction of cyclohexanone with 3-mercaptopropionic acid . The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Cyclohexanone} + 2 \text{3-Mercaptopropionic acid} \rightarrow \text{Cyclohexane-1,1-bis(3-thiopropionic acid)} ]
Industrial Production Methods: Industrial production of Cyclohexane-1,1-bis(3-thiopropionic acid) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: Cyclohexane-1,1-bis(3-thiopropionic acid) undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of disulfides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiopropionic acid derivatives.
Scientific Research Applications
Cyclohexane-1,1-bis(3-thiopropionic acid) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexane-1,1-bis(3-thiopropionic acid) involves its interaction with molecular targets such as enzymes and receptors. The thiol groups can form covalent bonds with cysteine residues in proteins, leading to modulation of enzyme activity and signaling pathways. This compound can also act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Cyclohexane-1,1-bis(3-thiopropionic acid) can be compared with other similar compounds, such as:
Cyclohexane-1,1-bis(2-thiopropionic acid): Similar structure but with different positioning of thiopropionic acid groups.
Cyclohexane-1,1-bis(4-thiopropionic acid): Another structural isomer with thiopropionic acid groups at different positions.
Cyclohexane-1,1-bis(3-thiobutyric acid): Similar compound with a butyric acid group instead of propionic acid.
The uniqueness of Cyclohexane-1,1-bis(3-thiopropionic acid) lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[1-(2-carboxyethylsulfanyl)cyclohexyl]sulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4S2/c13-10(14)4-8-17-12(6-2-1-3-7-12)18-9-5-11(15)16/h1-9H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKBCETVRUZRBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(SCCC(=O)O)SCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195379 | |
Record name | Cyclohexane-1,1-bis(3-thiopropionic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50195379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4265-55-8 | |
Record name | 3,3′-[Cyclohexylidenebis(thio)]bis[propanoic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4265-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexane-1,1-bis(3-thiopropionic acid) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004265558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC79885 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79885 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexane-1,1-bis(3-thiopropionic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50195379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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